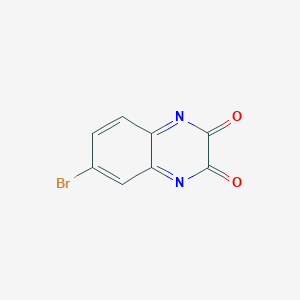
6-Bromoquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C8H5BrN2O2. It is a derivative of quinoxaline, featuring a bromine atom at the 6th position and two keto groups at the 2nd and 3rd positions. This compound is of significant interest due to its potential biological and pharmaceutical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2,3-dione typically involves the bromination of quinoxaline-2,3-dione. One common method includes the reaction of quinoxaline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dione derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxaline-2,3-dione derivatives.
Reduction Reactions: Products include 6-bromoquinoxaline-2,3-diol.
Oxidation Reactions: Products include oxidized quinoxaline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Bromoquinoxaline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromoquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological disorders . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline-2,3-dione: Lacks the bromine substituent but shares the core structure.
6-Chloroquinoxaline-2,3-dione: Similar structure with a chlorine atom instead of bromine.
6-Fluoroquinoxaline-2,3-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-Bromoquinoxaline-2,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C8H3BrN2O2 |
|---|---|
Molekulargewicht |
239.03 g/mol |
IUPAC-Name |
6-bromoquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H3BrN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI-Schlüssel |
SZYFDUOQOKNXLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
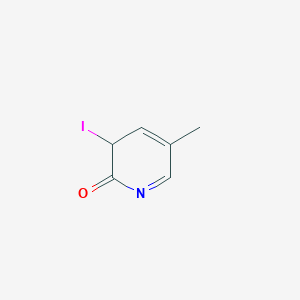
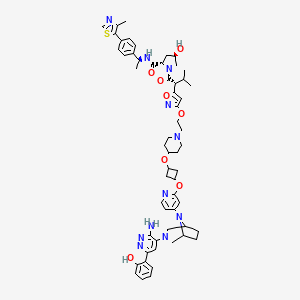
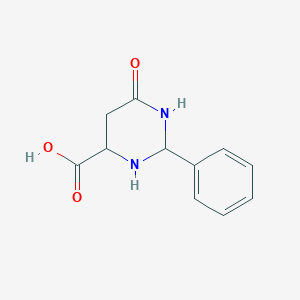
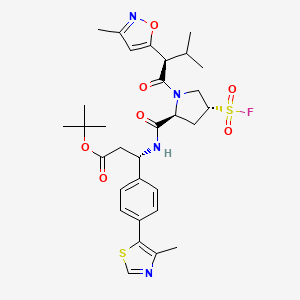
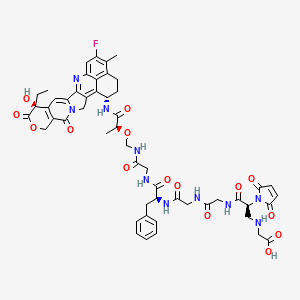
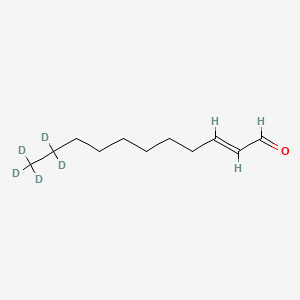
![2-[5-(1,1,2,2,2-Pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid](/img/structure/B12362650.png)


![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
![(3R,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12362683.png)

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)
